molecular formula C13H7ClO2 B13694234 1-Chloro-3H-benzo[f]chromen-3-one

1-Chloro-3H-benzo[f]chromen-3-one

Cat. No.: B13694234
M. Wt: 230.64 g/mol
InChI Key: PMDVPXBRQIHFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3H-benzo[f]chromen-3-one is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound features a fused benzene and chromene ring system with a chlorine atom at the first position. Chromenes, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3H-benzo[f]chromen-3-one can be synthesized through various methods. One common approach involves the reaction of 2-hydroxynaphthaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-acetyl-5,6-benzocoumarin. This intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Chloro-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase or monoamine oxidase, leading to increased levels of neurotransmitters in the brain. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

1-Chloro-3H-benzo[f]chromen-3-one can be compared with other similar compounds like:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H7ClO2

Molecular Weight

230.64 g/mol

IUPAC Name

1-chlorobenzo[f]chromen-3-one

InChI

InChI=1S/C13H7ClO2/c14-10-7-12(15)16-11-6-5-8-3-1-2-4-9(8)13(10)11/h1-7H

InChI Key

PMDVPXBRQIHFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)O3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.